
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as POA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. POA is a member of the oxadiazole family and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease progression. For example, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Direcciones Futuras
There are several future directions for research on N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be conducted to optimize the synthesis method and improve the purity of the final product.
Métodos De Síntesis
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide can be synthesized through a multistep process involving the reaction of 2-phenylsulfonylacetic acid with thionyl chloride, followed by reaction with hydrazine hydrate and 2-bromoacetophenone. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-14(11-24(21,22)13-9-5-2-6-10-13)17-16-19-18-15(23-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGIJKXQZJYRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

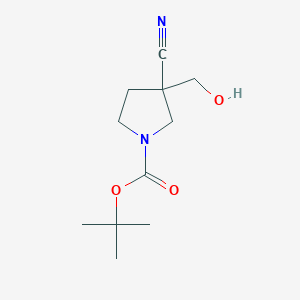
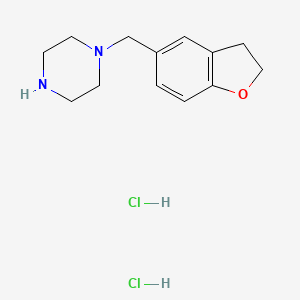
![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)
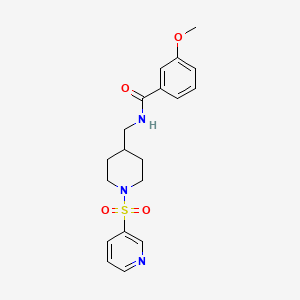

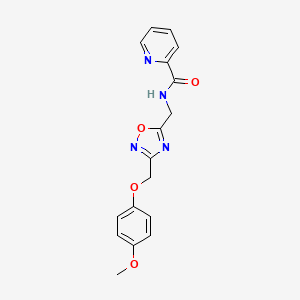
![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)
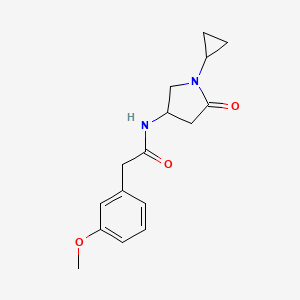

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2972694.png)


![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)